Product packaging for (S)-(-)-Dropropizine N-Oxide(Cat. No.:CAS No. 152237-40-6)

(S)-(-)-Dropropizine N-Oxide

Cat. No.: B3322741
CAS No.: 152237-40-6
M. Wt: 252.31 g/mol
InChI Key: PLWDVKPSKVPUMW-ZDUSSCGKSA-N
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Description

(S)-(-)-Dropropizine N-Oxide (CAS 152237-40-6) is a fully characterized metabolite and impurity of the antitussive agent Dropropizine. This high-purity chemical reference standard is critical for analytical method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical development . It ensures traceability and compliance with major pharmacopeial standards (e.g., USP, EP) for Abbreviated New Drug Applications (ANDA) and commercial production . The compound is supplied with comprehensive analytical data and is intended for Research Use Only (RUO); it is not for diagnostic or human use. The interest in the (S)-enantiomer of dropropizine and its derivatives stems from pharmacological studies indicating that (S)-dropropizine possesses antitussive (cough-suppressing) activity comparable to the racemic mixture but with a potentially improved side effect profile, notably less activity on the central nervous system . Dropropizine itself is a non-narcotic antitussive that acts peripherally on the sensory nerve endings in the respiratory tract. Its mechanism is believed to involve the antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors, thereby inhibiting the cough reflex at its source without causing respiratory depression . By providing a certified standard for the (S)-enantiomer-specific N-oxide metabolite, this product supports vital research into the stereoselective metabolism, safety profiling, and impurity control of this class of therapeutic agents. The molecular formula for this compound is C13H20N2O3 and it has a molecular weight of 252.3 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O3 B3322741 (S)-(-)-Dropropizine N-Oxide CAS No. 152237-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1-oxido-4-phenylpiperazin-1-ium-1-yl)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-11-13(17)10-15(18)8-6-14(7-9-15)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWDVKPSKVPUMW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C2=CC=CC=C2)(CC(CO)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N+](CCN1C2=CC=CC=C2)(C[C@@H](CO)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Stereoselective Derivatization of S Dropropizine N Oxide

Established Synthetic Pathways to Dropropizine (B1670954) and its N-Oxide Derivatives

The primary route to obtaining (S)-(-)-Dropropizine N-Oxide begins with the synthesis of its precursor, (S)-(-)-Dropropizine, also known as Levodropropizine (B346804). The subsequent N-oxidation of the tertiary amine within the piperazine (B1678402) ring yields the desired product.

Established methods for synthesizing the enantiomerically pure (S)-Dropropizine include:

From chiral precursors: A common approach involves the use of optically active starting materials. For instance, (S)-1,2-isopropylidene-sn-glycerol can be converted to its corresponding tosylate, which, after deketalation, yields (S)-glycerol tosylate. This intermediate is then coupled with 1-phenylpiperazine (B188723) to form (S)-Dropropizine researchgate.netinformahealthcare.com. Another patented method utilizes the reaction of 1-phenylpiperazine with (R)-3-chloro-1,2-propanediol to produce (S)-Dropropizine google.com.

Enzymatic processes: An economical and efficient method involves the enzymatic synthesis of the pure enantiomer of (R)-glycidol, which is then coupled with an excess of 1-phenylpiperazine to produce Levodropropizine researchgate.netinformahealthcare.com.

Optical resolution: Racemic dropropizine can be separated into its constituent enantiomers using conventional optical resolution techniques, such as the formation of diastereomeric salts with chiral acids like L-(+)-tartaric acid researchgate.net.

Once (S)-(-)-Dropropizine is obtained, the final step is the N-oxidation of one of the nitrogen atoms in the piperazine ring.

Oxidation Methodologies for Amine N-Oxide Formation

The conversion of a tertiary amine to its corresponding N-oxide is a well-established transformation in organic chemistry. Several oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity.

Commonly used oxidants for the formation of amine N-oxides include:

Hydrogen Peroxide (H₂O₂): This is a widely used and environmentally friendly oxidant for the synthesis of N-oxides liverpool.ac.uk. The reaction is often carried out in a suitable solvent, and the conditions are generally mild.

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the N-oxidation of amines cymitquimica.com. These reactions are typically fast and proceed with high yields.

Other Oxidizing Agents: A variety of other oxidants have been reported for this transformation, including Caro's acid, 2-sulfonyloxaziridines, and dioxiranes.

The following table summarizes some of the common oxidation methodologies.

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solvents, often at room temperature or with gentle heating.Environmentally benign (water is the only byproduct), readily available, and cost-effective.Can be slower than other methods and may require a catalyst for less reactive amines.
meta-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., dichloromethane) at or below room temperature.Highly efficient, rapid reactions, and generally high yielding.Produces a carboxylic acid byproduct that needs to be removed; can be explosive.
2-Sulfonyloxaziridines (Davis' reagents)Aprotic solvents like chloroform.Aprotic and neutral conditions.The starting materials are not always readily available.

Stereochemical Control in N-Oxidation Processes

The nitrogen atom in a tertiary amine N-oxide is tetracoordinate and, if the three substituents on the nitrogen are different, it represents a chiral center. Unlike the parent tertiary amine, which typically undergoes rapid pyramidal inversion, the inversion barrier for an N-oxide is significantly higher, allowing for the isolation of stable enantiomers.

In the case of (S)-(-)-Dropropizine, the molecule already possesses a chiral center in the propanediol (B1597323) side chain. The N-oxidation of the piperazine ring can lead to the formation of diastereomers, depending on which nitrogen is oxidized and the facial selectivity of the oxidation. However, due to the presence of the phenyl group on one of the piperazine nitrogens, the other nitrogen is more nucleophilic and thus more susceptible to oxidation.

The stereochemical outcome of the N-oxidation can be influenced by several factors:

Substrate Control: The existing stereocenter in the (S)-(-)-Dropropizine molecule can direct the approach of the oxidizing agent, leading to a preferential formation of one diastereomer over the other. The bulky propanediol side chain may sterically hinder one face of the nitrogen atom, favoring attack from the less hindered face.

Reagent Control: The choice of oxidizing agent and reaction conditions can also influence the diastereoselectivity of the N-oxidation.

Novel Synthetic Routes and Optimization Strategies for this compound

Recent advancements in organic synthesis have focused on the development of more efficient, environmentally friendly, and economically viable methods for the preparation of chiral compounds.

Green Chemistry Approaches in N-Oxide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of N-oxide synthesis, this translates to the use of greener oxidants and reaction conditions.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Hydrogen Peroxide: As mentioned earlier, H₂O₂ is an ideal green oxidant as it produces only water as a byproduct. Research has focused on developing catalytic systems that can efficiently activate H₂O₂ for the N-oxidation of amines under mild conditions.

Catalytic Aerobic Oxidation: The use of molecular oxygen from the air as the terminal oxidant is a highly attractive green approach. This often requires a catalyst to facilitate the reaction.

Solvent Selection: The use of environmentally benign solvents, such as water or ethanol, or even solvent-free conditions, is a key aspect of green synthesis. For the synthesis of (S)-Dropropizine, the replacement of hazardous solvents like benzene (B151609) is a significant improvement researchgate.netinformahealthcare.com.

The following table highlights some green chemistry approaches in N-oxide synthesis.

Green ApproachDescription
Use of H₂O₂Employs hydrogen peroxide as a clean and atom-economical oxidant.
Catalytic Aerobic OxidationUtilizes molecular oxygen from the air as the ultimate oxidant, often with a transition metal catalyst.
Benign SolventsReplaces hazardous organic solvents with water, ethanol, or other environmentally friendly alternatives.
Catalyst RecyclingDevelopment of heterogeneous or recyclable catalysts to minimize waste and cost.

Catalyst Development for Enantioselective Oxidation

While the synthesis of this compound typically relies on the oxidation of an already chiral precursor, there is growing interest in the development of catalytic methods for the enantioselective oxidation of prochiral amines. In the context of piperazine derivatives, this could involve the desymmetrization of a symmetrically substituted piperazine.

Recent research in this area has focused on:

Chiral Metal Complexes: Transition metal complexes with chiral ligands have been developed to catalyze the enantioselective oxidation of various substrates, including amines. For piperidine (B6355638) derivatives, manganese catalysts with chiral amino acid-based coligands have shown promise in enantioselective C-H bond oxidation chemrxiv.orgchemrxiv.org.

Organocatalysis: Chiral organic molecules can also be used to catalyze enantioselective oxidations. These catalysts offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis.

Biocatalysis: Enzymes, such as monooxygenases, can catalyze highly enantioselective oxidations of amines under mild conditions.

Synthesis of Isotope-Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the tracking of the drug and its metabolites in biological systems.

The synthesis of isotope-labeled this compound would likely involve one of the following strategies:

Starting from a Labeled Precursor: The synthesis would begin with an isotopically labeled starting material, such as labeled 1-phenylpiperazine or a labeled version of the C3 side chain precursor. This labeled precursor would then be carried through the synthetic sequence to yield the final labeled N-oxide.

Late-Stage Isotope Incorporation: In some cases, it may be possible to introduce the isotope at a later stage of the synthesis. For example, deuterium can sometimes be introduced via H-D exchange reactions under specific conditions.

The choice of isotope and its position in the molecule is crucial and depends on the intended application. For metabolic studies, the label should be placed in a part of the molecule that is not expected to be cleaved off during metabolism. The use of stable isotope-labeled compounds in conjunction with mass spectrometry is a powerful technique for elucidating metabolic pathways and quantifying drug and metabolite levels in biological samples researchgate.netnih.govnih.gov.

Preparation of Analogs and Structural Variants of this compound for Research

The synthesis of analogs of this compound would likely commence with the preparation of a series of Levodropropizine derivatives, which would then undergo stereoselective N-oxidation. The structural modifications can be systematically introduced at three key positions: the phenyl ring, the piperazine core, and the 2,3-dihydroxypropyl side chain.

The phenyl group attached to the piperazine ring presents a prime site for structural variation to investigate structure-activity relationships (SAR). Analogs with substituents on the phenyl ring could be prepared by utilizing appropriately substituted N-phenylpiperazines as starting materials.

Synthetic Strategy:

The general synthesis would involve the reaction of a substituted 1-phenylpiperazine with a chiral three-carbon synthon, such as (R)-glycidol or (S)-3-chloro-1,2-propanediol, to stereoselectively introduce the (S)-configured propanediol side chain. This would be followed by N-oxidation of the resulting substituted Levodropropizine analog.

Bioisosteric replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) could also be a valuable strategy to explore different pharmacophoric features.

The subsequent N-oxidation of the tertiary amine in the piperazine ring would be achieved using a suitable oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to favor the formation of the desired N-oxide.

Table 1: Hypothetical Analogs of this compound with Phenyl Ring Modifications and Their Precursors

Analog Structure (N-Oxide)Precursor (Substituted Levodropropizine)Required Starting Material (Substituted N-Phenylpiperazine)
(S)-1-(2,3-dihydroxypropyl)-4-(4-methoxyphenyl)piperazine 1-oxide(S)-1-(2,3-dihydroxypropyl)-4-(4-methoxyphenyl)piperazine1-(4-Methoxyphenyl)piperazine
(S)-1-(4-chlorophenyl)-4-(2,3-dihydroxypropyl)piperazine 1-oxide(S)-1-(4-chlorophenyl)-4-(2,3-dihydroxypropyl)piperazine1-(4-Chlorophenyl)piperazine
(S)-1-(2,3-dihydroxypropyl)-4-(p-tolyl)piperazine 1-oxide(S)-1-(2,3-dihydroxypropyl)-4-(p-tolyl)piperazine1-(p-Tolyl)piperazine
(S)-1-(2,3-dihydroxypropyl)-4-(pyridin-2-yl)piperazine 1-oxide(S)-1-(2,3-dihydroxypropyl)-4-(pyridin-2-yl)piperazine1-(Pyridin-2-yl)piperazine

Alterations to the piperazine scaffold itself could provide insights into the importance of this central ring system. However, such modifications would lead to compounds that are more distant structural analogs of this compound.

Synthetic Approaches:

Introduction of substituents: The synthesis of piperazine rings with substituents at the C2, C3, C5, or C6 positions would require more complex multi-step synthetic routes, potentially starting from chiral amino acid derivatives to control stereochemistry.

Ring variation: Replacing the piperazine ring with other cyclic diamines, such as homopiperazine (B121016) or diazepane derivatives, would allow for the investigation of the impact of ring size on the molecule's conformation and properties.

The diol functionality of the side chain offers a versatile handle for further chemical modifications. These derivatizations would be performed on the pre-formed this compound or its synthetic precursors.

Potential Derivatizations:

Esterification: The hydroxyl groups could be converted to esters by reaction with various acyl chlorides or anhydrides. This would allow for the introduction of a wide range of functional groups and could modulate the lipophilicity of the molecule.

Etherification: Formation of ethers at one or both hydroxyl groups, for instance by reaction with alkyl halides under basic conditions, would provide another avenue for structural diversification.

Protection and selective modification: One of the hydroxyl groups could be selectively protected, allowing for the differential modification of the other, leading to a wider array of structural variants.

Table 2: Potential Derivatives of this compound via Side Chain Modification

Derivative NameType of ModificationPotential Reagents
(S)-1-(2,3-diacetoxypropyl)-4-phenylpiperazine 1-oxideEsterificationAcetic anhydride, pyridine
(S)-1-(2,3-dibenzoyloxypropyl)-4-phenylpiperazine 1-oxideEsterificationBenzoyl chloride, triethylamine
(S)-1-(2,3-dimethoxypropyl)-4-phenylpiperazine 1-oxideEtherificationMethyl iodide, sodium hydride
(S)-1-(2-hydroxy-3-methoxypropyl)-4-phenylpiperazine 1-oxideSelective EtherificationRequires protecting group strategy

The systematic synthesis and characterization of these analogs and derivatives would be essential for a comprehensive understanding of the chemical and potential biological properties of this class of compounds. Such research would necessitate detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and chiral chromatography to confirm the structure and stereochemical integrity of the synthesized molecules.

Structural Elucidation and Theoretical Conformational Analysis of S Dropropizine N Oxide

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, MS, IR)

The structural confirmation and detailed characterization of (S)-(-)-Dropropizine N-Oxide are established through a combination of high-resolution spectroscopic methods. These techniques provide unambiguous evidence of the molecular formula, connectivity, and the specific chemical environment of atoms within the molecule.

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, C13H20N2O3. cymitquimica.comsynzeal.com The technique precisely measures the mass-to-charge ratio, allowing for the verification of the presence of the additional oxygen atom characteristic of an N-oxide. mdpi.com The mass accuracy for the protonated molecule [M+H]+ is typically expected to be within 5 ppm, which reliably confirms the elemental composition. mdpi.com

Infrared (IR) spectroscopy would be employed to identify characteristic vibrational frequencies of the functional groups. Key expected absorptions would include O-H stretching from the diol moiety, C-H stretching from the aromatic and aliphatic parts of the molecule, and vibrations associated with the N-O bond.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. The introduction of the N-oxide group significantly influences the chemical shifts of adjacent protons and carbons. Protons on the carbons alpha to the oxidized nitrogen in the piperazine (B1678402) ring are expected to be deshielded (shift to a higher ppm) compared to the parent compound due to the electron-withdrawing nature of the N-oxide group.

Table 1: Expected Spectroscopic Data for this compound

Technique Parameter Expected Observation
HRMS [M+H]⁺ Calculated m/z value corresponding to C13H21N2O3⁺
IR Wavenumber (cm⁻¹) Broad O-H stretch (~3400-3200), Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~3000-2850), N-O stretch
¹H-NMR Chemical Shift (δ) Downfield shifts for protons adjacent to the N-oxide group in the piperazine ring.

| ¹³C-NMR | Chemical Shift (δ) | Downfield shifts for carbons adjacent to the N-oxide group. |

The determination of this configuration can be pursued using advanced NMR techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity. By analyzing the correlation peaks, it is possible to determine the relative orientation of the N-oxide oxygen with respect to the rest of the molecule, particularly the substituents on the piperazine ring. The specific stereochemistry is influenced by steric and electronic factors to adopt the most energetically favorable conformation.

Crystallographic Studies and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information regarding the solid-state structure of a molecule, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms. While specific crystallographic data for this compound is not prominently available, a study on the related compound, (S)-(-)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol N,N'-Dioxide, offers insight into the structural characteristics of this class of molecules. nih.gov

The analysis of the N,N'-Dioxide derivative revealed an orthorhombic crystal system with the space group P 21 21 21. nih.gov This information is critical for understanding how these molecules pack in a crystal lattice and the intermolecular forces that govern their solid-state structure. A similar analysis for the mono-N-oxide would be expected to reveal the conformation of the piperazine ring (likely a chair conformation), the orientation of the phenyl and propanediol (B1597323) side chains, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Table 2: Crystallographic Data for the Related Compound (S)-(-)-Dropropizine N,N'-Dioxide

Parameter Value Reference
Chemical Formula C13H20N2O4 nih.gov
Crystal System Orthorhombic nih.gov
Space Group P 21 21 21 nih.gov
Unit Cell a (Å) 5.518 nih.gov
Unit Cell b (Å) 13.059 nih.gov
Unit Cell c (Å) 18.246 nih.gov
Unit Cell α (°) 90 nih.gov
Unit Cell β (°) 90 nih.gov

| Unit Cell γ (°) | 90 | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating molecular properties where experimental data may be limited. tarosdiscovery.com These approaches can predict the most stable conformations, electronic properties, and intermolecular interactions of this compound. nih.gov

The conformational flexibility of this compound is primarily determined by the piperazine ring and the rotatable bonds of the propanediol side chain. The piperazine ring can theoretically exist in chair, boat, or twist-boat conformations. Computational energy minimization calculations, using methods such as Density Functional Theory (DFT) or molecular mechanics, can identify the global and local energy minima on the potential energy surface. nih.gov It is anticipated that the chair conformation of the piperazine ring would be the most stable. Further analysis would reveal the preferred orientation (axial vs. equatorial) of the phenyl group and the N-oxide oxygen to minimize steric hindrance.

Quantum chemical calculations provide detailed insight into the electronic properties of the molecule. mdpi.com By calculating the distribution of electron density, one can generate an electrostatic potential map, which highlights the electron-rich and electron-deficient regions. The N-oxide group introduces a significant dipole moment, with the oxygen atom being a region of high negative electrostatic potential, making it a prime site for electrophilic attack or hydrogen bonding. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the molecule's chemical reactivity and kinetic stability.

The structure of this compound contains multiple sites capable of forming hydrogen bonds. The two hydroxyl (-OH) groups of the propanediol moiety can act as both hydrogen bond donors and acceptors, while the oxygen atom of the N-oxide group is a strong hydrogen bond acceptor. nih.gov

Computational modeling can predict both intramolecular and intermolecular hydrogen bonding. thescipub.com

Intermolecular Hydrogen Bonding: In the solid state or in solution, extensive intermolecular hydrogen bonding networks are expected. These interactions, linking the hydroxyl groups of one molecule to the N-oxide oxygen or hydroxyl groups of neighboring molecules, would play a critical role in the crystal packing and physical properties of the compound.

Pharmacological Mechanisms at the Molecular and Cellular Level: Preclinical Investigations of S Dropropizine N Oxide

Investigation of Molecular Targets and Ligand Binding (In Vitro)

Receptor Binding Assays and Affinity Profiling

Specific data from receptor binding assays for (S)-(-)-Dropropizine N-Oxide are not extensively reported. Such assays are crucial for identifying the primary and secondary molecular targets of a compound and can provide insights into its potential therapeutic effects and off-target interactions. Without this data, the precise receptor systems through which this compound may exert its effects remain speculative.

Enzyme Modulation Studies

There is a lack of specific published research detailing the modulatory effects of this compound on various enzyme systems. Information regarding its potential to inhibit or induce key enzymes involved in physiological or pathological processes is not currently available.

Cellular Pharmacodynamics in Isolated Systems (In Vitro)

The effects of this compound on cellular functions have not been a significant focus of published preclinical research.

Modulation of Cellular Signaling Pathways

In vitro studies dedicated to investigating the impact of this compound on intracellular signaling cascades are not described in the available literature. Understanding how a compound modulates these pathways is fundamental to characterizing its cellular mechanism of action.

Effects on Ion Channel Activity

There is no specific information available from in vitro studies, such as patch-clamp experiments, to characterize the effects of this compound on the activity of various ion channels.

Influence on Neurotransmitter Release from Isolated Cells

Dedicated in vitro studies examining the direct influence of this compound on the release of neurotransmitters from isolated neuronal or neuroendocrine cells have not been reported.

Comparative Mechanistic Studies with Levodropropizine (B346804) (Parent Compound)

This compound is recognized as an impurity and a metabolite of its parent compound, Levodropropizine. cymitquimica.comsynzeal.com To date, specific preclinical investigations into the molecular and cellular pharmacological mechanisms of this compound are not extensively documented in publicly available literature. However, a comparative analysis can be drawn from the well-established mechanism of Levodropropizine and the general biochemical behavior of N-oxide compounds.

Levodropropizine is a non-opioid, peripherally acting antitussive agent. openaccesspub.orgjapi.org Its primary mechanism involves the inhibition of the cough reflex by acting on the sensory C-fibers within the respiratory tract. ijirm.org Unlike centrally acting cough suppressants, such as codeine or dextromethorphan, Levodropropizine does not target the cough center in the brain, which accounts for its favorable profile with minimal central nervous system (CNS) side effects like drowsiness. openaccesspub.orgjapi.orgpatsnap.com Animal studies suggest that its action is mediated through the modulation of sensory neuropeptides, such as Substance P, from C-fibers, thereby reducing the sensitivity of airway sensory nerves that trigger the cough reflex. openaccesspub.orgijirm.orgpatsnap.com It also exhibits some inhibitory effects on bronchospasm induced by histamine (B1213489) and serotonin. pediatriconcall.com

N-oxides are common metabolites of tertiary amines, formed in vivo. In some instances, N-oxides can be reduced back to their parent amines, effectively acting as prodrugs. acs.org It is plausible that this compound could share a similar peripheral mechanism with Levodropropizine, potentially acting as a prodrug that converts back to the parent compound. Alternatively, the N-oxide moiety itself could alter the compound's interaction with receptors or its pharmacokinetic profile. The N+–O– bond is highly polar and can form strong hydrogen bonds, which may increase water solubility and decrease membrane permeability compared to the parent amine. acs.org Without direct experimental data on this compound, its precise mechanism remains a subject for future preclinical investigation.

Table 1: Comparative Mechanistic Profile of Levodropropizine and Postulated Characteristics of this compound

FeatureLevodropropizine (Parent Compound)This compound (Metabolite)
Primary Mechanism Peripheral inhibition of cough reflex via action on sensory C-fibers. openaccesspub.orgijirm.orgpediatriconcall.comUnknown; potentially retains peripheral activity or acts as a prodrug. acs.org
Site of Action Respiratory tract sensory nerves. patsnap.compatsnap.comNot specifically studied; likely peripheral if activity is retained.
CNS Effects Minimal to none; does not cross the blood-brain barrier readily. ijirm.orgpatsnap.comNot studied; polarity may further limit CNS penetration. acs.org
Molecular Target Modulation and inhibition of sensory neuropeptide release (e.g., Substance P). openaccesspub.orgpatsnap.comUnknown; depends on whether it has intrinsic activity or is a prodrug.
Biochemical Nature Tertiary amine, phenylpiperazine derivative. drugbank.comnih.govN-oxide metabolite of a tertiary amine. cymitquimica.comacs.org

Exploration of Novel Biological Activities of N-Oxides (e.g., Antimicrobial, Antiparasitic, Cytotoxicity in Cancer Cell Lines)

While the primary pharmacological role of Levodropropizine is antitussive, the N-oxide functional group is present in many compounds exhibiting a wide range of other biological activities. The exploration of such novel activities for this compound has not been reported, but the broader class of N-oxides has been investigated for antimicrobial, antiparasitic, and cytotoxic properties.

Antimicrobial Activity

Numerous heterocyclic and alkylamine N-oxides have demonstrated significant antimicrobial activity. acs.orgnih.gov The mechanism of action can vary. For some N-alkyl derivatives of amine oxides, the primary mode of action is the disorganization of the microbial membrane structure, leading to the leakage of intracellular components like potassium ions and eventual cell lysis. nih.govresearchgate.net This activity is often dependent on the structure of the compound, particularly the length of hydrophobic alkyl chains. nih.govresearchgate.net

Another mechanism involves the N-oxide group acting as a pro-drug moiety. Certain N-oxides, like the quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), can undergo bioreductive activation under hypoxic conditions, forming reactive nitrogen species and other radicals that damage microbial DNA and other macromolecules. acs.orgfrontiersin.org This is particularly effective against anaerobic bacteria and some mycobacteria. frontiersin.orgrsc.org

Table 2: Examples of Antimicrobial Activity in N-Oxide Compounds

Compound ClassOrganism(s)Postulated Mechanism of Action
4-Alkylmorpholine-N-Oxides Bacillus cereus, Saccharomyces cerevisiae, Filamentous fungiDisruption of cell membrane integrity, leading to lysis. nih.gov
Amidinoquinoxaline N-Oxides Anaerobic bacteria (Gram-positive and Gram-negative)Similar to metronidazole; likely involves reductive activation. rsc.org
Benzotriazine-di-N-Oxides Mycobacterium tuberculosis (replicating and non-replicating)Reductive activation by Mtb-specific reductases. acs.org
Quinoxaline 1,4-di-N-Oxides Various bacteria, CandidaBioreductive activation leading to cellular damage. frontiersin.org

Antiparasitic Activity

The host immune response against many parasitic infections involves the production of nitric oxide (NO), a versatile signaling and effector molecule. nih.gov NO and its related reactive nitrogen species can be directly toxic to parasites by damaging DNA, inhibiting essential enzymes, and disrupting mitochondrial respiration. nih.govnih.gov Some N-oxide-containing compounds can function as NO donors or generate cytotoxic radicals upon metabolic activation, giving them antiparasitic potential. acs.org For instance, quinoxaline 1,4-di-N-oxides have been shown to possess antitrypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org

Cytotoxicity in Cancer Cell Lines

The N-oxide moiety is a key feature in several classes of anticancer agents. One major strategy involves their use as hypoxia-activated prodrugs (HAPs). acs.org Solid tumors often contain regions of low oxygen (hypoxia), which makes them resistant to conventional chemotherapy and radiation. HAPs like tirapazamine (B611382) (a benzotriazine-di-N-oxide) are selectively reduced in these hypoxic environments by cellular reductases into highly reactive, DNA-damaging radicals, leading to targeted killing of cancer cells while sparing well-oxygenated normal tissue. acs.org

More recently, other N-oxide derivatives have been developed that show potent cytotoxicity through different mechanisms. Isoquinolinequinone N-oxides, for example, have demonstrated nanomolar efficacy against various human tumor cell lines, including multidrug-resistant (MDR) variants. acs.org Their mechanism is believed to involve the generation of reactive oxygen species (ROS), which induces high levels of oxidative stress, leading to cell cycle arrest and apoptosis. acs.org Similarly, various metal oxide nanoparticles have been studied for their ability to selectively induce cytotoxicity in cancer cells, often through ROS-mediated pathways. nih.govmdpi.com

Table 3: Examples of Cytotoxicity of N-Oxide Compounds in Cancer Cell Lines

Compound/ClassCancer Cell Line(s)Mechanism of Action
Tirapazamine (TPZ) Various solid tumors (in hypoxic conditions)Hypoxia-activated prodrug; reductive activation to a DNA-damaging radical. acs.org
Isoquinolinequinone N-Oxides Human ovarian, breast, melanoma, and MDR cell linesGeneration of reactive oxygen species (ROS), leading to cell cycle arrest and cell death. acs.org
Quinoxaline 1,4-di-N-Oxides Various tumor cellsAntitumoral activity reported, mechanisms not fully elucidated but may involve bioreduction. frontiersin.org

Preclinical Pharmacokinetic and Metabolic Investigations of S Dropropizine N Oxide

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic stability assays are fundamental in preclinical drug development to predict a compound's metabolic fate and potential for bioactivation or detoxification. These studies typically involve incubating the compound with liver fractions (such as microsomes or S9) and analyzing the rate of its disappearance over time.

The formation of N-oxide metabolites from tertiary amines is a common metabolic pathway catalyzed by two primary enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs). hyphadiscovery.com

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is a major contributor to the phase I metabolism of a vast number of drugs. mdpi.com Specific isoforms, such as CYP3A4, are known to be involved in the N-oxidation of various xenobiotics. mdpi.com

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent oxidoreductases located in the endoplasmic reticulum that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. nih.govwikipedia.org

While it is established that these enzyme families are responsible for N-oxidation, specific preclinical studies identifying the precise CYP or FMO isoforms responsible for the biotransformation of (S)-(-)-Dropropizine to (S)-(-)-Dropropizine N-Oxide are not extensively detailed in the available scientific literature. Determining the specific enzymes would typically involve experiments with a panel of recombinant human CYP and FMO enzymes to pinpoint which ones exhibit the highest catalytic activity.

This compound is recognized as a metabolite and potential impurity of (S)-(-)-Dropropizine. pharmaffiliates.com The metabolic cascade of the parent drug, dropropizine (B1670954), in humans has been studied, revealing primary pathways of aromatic hydroxylation and N-dealkylation of the piperazine (B1678402) ring. informahealthcare.com Key identified metabolites of the parent drug include para-hydroxy-dropropizine and N-phenylpiperazine. informahealthcare.com

The subsequent metabolic fate of this compound itself is not well-characterized in preclinical studies. It is possible for N-oxides to be terminal metabolites, or they can undergo further biotransformation. For instance, with other piperazine-containing compounds, N-oxide metabolites have been shown to undergo subsequent phase II conjugation reactions, such as glucuronidation. nih.gov However, specific studies confirming a similar pathway for this compound are not presently available.

Below is a table summarizing the known metabolites of the parent drug, Dropropizine.

Metabolite NameMetabolic Pathway
para-hydroxy-dropropizineAromatic Hydroxylation
N-phenylpiperazineN-dealkylation
para-hydroxy-N-phenylpiperazineHydroxylation & N-dealkylation
para-hydroxyanilineDegradation of piperazine moiety

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Biological Systems

ADME studies are crucial for understanding the journey of a compound through a biological system, providing insights into its bioavailability, site of action, and routes of elimination.

Preclinical research on the parent compound, Levodropropizine (B346804), in Sprague-Dawley rats has characterized its tissue distribution following oral and intravenous administration. nih.govtandfonline.com Studies have focused on key organs such as the liver, lungs, and kidneys, providing valuable data on where the parent drug accumulates. tandfonline.comtandfonline.com

However, there is a lack of specific preclinical data detailing the tissue distribution and biofluid partitioning of the this compound metabolite itself. Such studies would be necessary to understand if the metabolite accumulates in specific tissues, which could have implications for its pharmacological or toxicological profile. These investigations would typically involve administering the N-oxide to animal models and measuring its concentration in various tissues and fluids (plasma, urine, cerebrospinal fluid) over time.

The table below presents tissue distribution findings for the parent drug, Levodropropizine, in rats.

Drug AdministeredTissues ExaminedKey Findings
Levodropropizine (LDP) and rac-DropropizineLiver, Lung, KidneyTissue distribution data were similar between the two enantiomers (LDP and DDP). Lung and kidney exposure was higher after oral dosing of LDP alone compared to LDP from the racemic mixture. tandfonline.com

The excretion of Levodropropizine is known to be primarily renal, with approximately 83% of the drug excreted in the urine within 96 hours in humans. wikipedia.org Studies on the racemic parent drug have identified several metabolites in human urine, as noted previously. informahealthcare.com

Role of N-Oxidation as a Metabolic Pathway or Prodrug Strategy

N-oxidation is a recognized phase I metabolic pathway that generally leads to more polar, water-soluble compounds that are more easily excreted. hyphadiscovery.com In some instances, N-oxide metabolites can be pharmacologically active.

Furthermore, the formation of an N-oxide can be explored as a prodrug strategy. A prodrug is an inactive compound that is converted into an active drug in the body. In some cases, N-oxides can be reduced in vivo back to the parent tertiary amine. hyphadiscovery.com This conversion can potentially offer clinical benefits, such as an extended duration of action or an altered side-effect profile. However, this reductive conversion is highly variable and unpredictable, depending on the specific compound and the enzymatic makeup of the biological system. There are currently no specific preclinical studies in the public domain that have investigated this compound as a potential prodrug for Levodropropizine.

Enantioselective Pharmacokinetics in Preclinical Models

Comprehensive searches of scientific literature and databases did not yield specific preclinical data on the enantioselective pharmacokinetics of this compound. Studies detailing the absorption, distribution, metabolism, and excretion of the individual enantiomers of dropropizine N-oxide in animal models are not publicly available.

Research has been conducted on the stereoselective pharmacokinetics of the parent compound, dropropizine, in preclinical models such as rats. For instance, a study by Gabani et al. investigated the pharmacokinetic profiles of levodropropizine (the (S)-enantiomer) and dextrodropropizine (the (R)-enantiomer) after oral and intravenous administration of the racemic mixture to Sprague-Dawley rats. tandfonline.comresearchgate.nettandfonline.comnih.gov The findings from this study indicated that there was no significant stereoselectivity observed in the plasma pharmacokinetics of the two enantiomers following administration of the racemate. tandfonline.comresearchgate.nettandfonline.comnih.gov

However, these findings pertain to the parent drug, dropropizine, and not its N-oxide metabolite. Information regarding the formation, disposition, and potential stereoselective differences in the pharmacokinetic behavior of this compound and its corresponding (R)-enantiomer in any preclinical species remains uncharacterized in the available scientific literature.

Therefore, no detailed research findings or data tables on the enantioselective pharmacokinetics of this compound in preclinical models can be provided at this time.

Advanced Analytical Methodologies for Research Applications of S Dropropizine N Oxide

Development and Validation of Chromatographic Methods for Quantification

Chromatographic techniques are fundamental in the analytical workflow for (S)-(-)-Dropropizine N-Oxide, offering high-resolution separation and enabling precise quantification. The development and validation of these methods are guided by international standards to ensure they are fit for purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of dropropizine (B1670954) and its enantiomers. synzeal.com Methods have been developed using various stationary phases and mobile phase compositions to achieve optimal separation.

A common approach involves the use of C18 analytical columns with mobile phases adjusted to a pH between 3 and 8, often employing isocratic elution. researchgate.net Flow rates typically range from 0.5 to 1.4 mL/min, with total run times between 2.5 and 20 minutes. researchgate.net For the simultaneous determination of levodropropizine (B346804), its impurities, and preservatives like methylparaben and propylparaben, a gradient elution method with an X-Bridge C18 column has been successfully validated. researchgate.net

Chiral HPLC methods are particularly important for separating the enantiomers of dropropizine. One such method utilizes a Chiralpak AD-H column with a mobile phase of n-hexane, anhydrous ethanol, and diethylamine (B46881) (55:45:0.1 v/v/v) at a flow rate of 1.4 mL/min, with UV detection at 254 nm. researchgate.netmdpi.com This method allows for the simultaneous determination of levodropropizine, its enantiomer dextrodropropizine, and the non-chiral impurity 1-phenylpiperazine (B188723). mdpi.comnih.gov The retention times for 1-phenylpiperazine, levodropropizine, and dextrodropropizine were found to be approximately 2.5, 3.05, and 3.66 minutes, respectively. mdpi.com

UV detectors are the most commonly used detectors in HPLC analysis of dropropizine, with detection wavelengths typically set between 223 nm and 254 nm. researchgate.netresearchgate.net Fluorescence and mass spectrometry detectors have also been employed for enhanced sensitivity and selectivity. researchgate.net

Table 1: HPLC Method Parameters for Dropropizine Analysis

Parameter Method 1 (Chiral) Method 2 (RP-HPLC)
Stationary Phase Chiralpak AD-H X-Bridge C18
Mobile Phase n-hexane:ethanol:diethylamine (55:45:0.1 v/v/v) Potassium dihydrogen orthophosphate buffer and acetonitrile
Flow Rate 1.4 mL/min 1.0 mL/min
Detection UV at 254 nm UV at 223 nm
Analytes Levodropropizine, Dextrodropropizine, 1-Phenylpiperazine Levodropropizine, Chlorpheniramine, Methylparaben, Propylparaben, Impurities

This table summarizes key parameters from two distinct HPLC methods for the analysis of dropropizine and related substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity

For applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rjptonline.org A rapid and sensitive LC-MS/MS method has been developed for the quantification of levodropropizine in human plasma. rjptonline.org

This method often involves a straightforward liquid-liquid extraction for sample preparation. rjptonline.org The chromatographic separation can be achieved with a short retention time, for instance, 1.6 minutes for levodropropizine. rjptonline.org The assay demonstrates excellent linearity over a wide concentration range, for example, from 0.25 to 500 ng/mL, with a low limit of quantification (LOQ) of 0.25 ng/mL. rjptonline.org The high selectivity of tandem mass spectrometry allows for the reliable identification and quantification of the analyte at very low concentrations. rjpn.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of volatile and semi-volatile impurities and metabolites of dropropizine. synzeal.comkindle-tech.com The European Pharmacopoeia describes a GC method for the determination of certain impurities in levodropropizine. researchgate.net

GC-MS has been instrumental in studying the human metabolism of dropropizine, allowing for the detection of the parent compound and its metabolites in urine up to 32 hours after administration. researchgate.netkindle-tech.com This technique is suitable for both targeted analysis of known compounds and non-targeted screening to identify unknown substances by matching their mass spectra against comprehensive libraries. axios-research.com For the analysis of impurities, GC systems coupled with high-resolution accurate mass spectrometry (HRAMS) provide excellent sensitivity and mass accuracy, enabling the confident assignment of elemental compositions to unknown compounds. mdpi.com

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic methods offer complementary information to chromatographic techniques and are widely used for the quantification and purity assessment of this compound.

UV/Visible Spectrophotometry

UV/Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of dropropizine in pharmaceutical formulations. synzeal.comresearchgate.net A first-order derivative spectrophotometric method has been developed and validated for the determination of dropropizine in oral solutions. This method demonstrated linearity in the concentration range of 6–24 μg/mL at a wavelength of 249 nm, which corresponds to the zero-crossing point of the excipient solutions, thereby enhancing specificity. The limit of detection and quantification for this method were reported to be 0.36 and 1.18 μg/mL, respectively.

Another spectrophotometric method involves the oxidation of dropropizine with periodic acid to produce formaldehyde (B43269). The formaldehyde is then condensed with 4-Amino-5-hydrazino-4H- researchgate.net-triazole-3-thiol (AHTT), and the resulting product is further oxidized to yield a purple-colored compound with a maximum absorption at 550 nm. This colorimetric method was found to be linear over a concentration range of 10–80 μg/mL. A kinetic spectrophotometric method based on the oxidation of dropropizine with alkaline potassium permanganate (B83412) has also been described, with measurements taken at 608 nm and a linear range of 0.2-2.0 μg/ml.

Table 2: UV/Visible Spectrophotometric Methods for Dropropizine Quantification

Method Type Principle Wavelength Linear Range (μg/mL) LOD (μg/mL) LOQ (μg/mL)
First-Order Derivative Measurement at zero-crossing point of excipients 249 nm 6 - 24 0.36 1.18
Colorimetric Oxidation and reaction with AHTT 550 nm 10 - 80 Not Reported Not Reported
Kinetic Oxidation with alkaline KMnO4 608 nm 0.2 - 2.0 Not Reported Not Reported

This table compares different UV/Visible spectrophotometric methods used for the quantification of dropropizine.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the qualitative analysis and purity assessment of this compound. FTIR analysis provides a molecular fingerprint of a compound by identifying its functional groups based on their characteristic infrared absorption bands.

While primarily a qualitative tool, FTIR can be used for purity assessment by detecting the presence of unexpected peaks in the spectrum, which may indicate impurities. The technique is valuable for confirming the identity of the compound by comparing its spectrum with that of a reference standard. Although not inherently quantitative for purity determination, it serves as a rapid and non-destructive screening method. For accurate quantification of impurities, FTIR is often used in conjunction with other techniques like chromatography.

Electrochemical and Titration Methods for Research Analysis

There is a notable lack of published research detailing the electrochemical behavior or titration methods specifically for the quantitative analysis of this compound. For the parent compound, dropropizine, voltammetric and potentiometric methods have been successfully developed. These include differential pulse voltammetry at carbon paste electrodes for the determination of dropropizine in pharmaceutical formulations and biological fluids. Potentiometric titration using reagents like N-bromosuccinimide has also been reported for dropropizine.

However, the introduction of the N-oxide functional group would likely alter the electrochemical properties of the molecule. The nitrogen atom's oxidation state is different, which would influence its behavior under voltammetric analysis, potentially offering a different oxidation or reduction potential that could be exploited for selective analysis. Without empirical studies, the specific voltammetric signature of this compound remains uncharacterized. Similarly, no specific titration methods have been developed or validated for the quantification of this particular compound. The applicability of methods used for the parent drug cannot be assumed without dedicated investigation.

Table 1: Status of Electrochemical and Titration Methods for this compound

Analytical MethodSpecific Application to this compoundResearch Findings
VoltammetryNot reported in available scientific literature.No data available on oxidation/reduction potentials or method development.
Potentiometric TitrationNot reported in available scientific literature.No specific titrants or reaction conditions have been published.
Conductometric TitrationNot reported in available scientific literature.No methods have been described for this compound.

Bioanalytical Method Development for Preclinical Samples

The development and validation of bioanalytical methods are crucial for understanding the pharmacokinetic profile of a compound in preclinical studies. While methods for the analysis of levodropropizine in biological matrices such as plasma and urine are established, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific methods for the quantification of this compound in preclinical samples are not described in the accessible literature.

The availability of this compound as a reference material is a prerequisite for such method development, allowing for the establishment of calibration curves and quality control standards. A hypothetical LC-MS/MS method would require optimization of chromatographic separation from the parent drug and other potential metabolites, as well as distinct mass transitions for sensitive and specific detection. Without published studies, key parameters such as extraction recovery, matrix effects, linearity, precision, and accuracy for the bioanalysis of this N-oxide are unknown.

Table 2: Bioanalytical Method Development Status for this compound in Preclinical Samples

Method ComponentStatus for this compoundDetails
Sample PreparationNot documented.Optimal techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) have not been published.
Chromatographic ConditionsNot documented.Specifics of the stationary phase, mobile phase composition, and gradient elution are not available.
Mass Spectrometric DetectionNot documented.Precursor and product ion transitions, as well as optimized source parameters, are not publicly known.
Method ValidationNot performed/published.Data on linearity, accuracy, precision, and stability in biological matrices are absent from the literature.

Structure Activity Relationship Sar Studies and Computational Approaches for S Dropropizine N Oxide

SAR Investigations of N-Oxide Moiety in the Dropropizine (B1670954) Scaffold

The introduction of an N-oxide moiety to a drug molecule, such as in the transformation of dropropizine to (S)-(-)-Dropropizine N-Oxide, significantly alters its physicochemical properties, which in turn influences its biological activity. The N-oxide group is highly polar and can form strong hydrogen bonds nih.gov. These characteristics can lead to increased water solubility and decreased membrane permeability compared to the parent amine compound nih.govresearchgate.net.

Stereochemistry is a critical determinant of a drug's pharmacological and toxicological properties scispace.com. The interaction between a chiral drug and its biological target (e.g., receptor or enzyme) is often stereospecific, meaning that different enantiomers of a molecule can exhibit widely different biological activities mdpi.com. In the case of this compound, the nitrogen atom of the N-oxide group can be a chiral center, adding another layer of stereochemical complexity to the already chiral parent molecule.

Ligand Design and Virtual Screening for Novel Analogs

Ligand-based drug design and virtual screening are powerful computational techniques used to identify new, active compounds when the structure of the biological target is unknown but a set of active molecules has been identified semanticscholar.org. These methods could be applied to discover novel analogs of this compound with potentially improved properties.

The process would begin by creating a pharmacophore model based on the three-dimensional structure of this compound. A pharmacophore defines the essential spatial arrangement of chemical features that a molecule must possess to be active. For this compound, these features would likely include a hydrogen bond donor (from the diol group), a hydrogen bond acceptor (the N-oxide oxygen), an aromatic ring, and a positive ionizable feature (the protonated nitrogen) nih.govnih.gov.

Once this pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of chemical compounds, such as the Enamine or ZINC databases nih.gov. The screening software would identify molecules in the library that match the pharmacophoric features, effectively filtering millions of compounds down to a manageable number of "hits" for further evaluation semanticscholar.orgnih.gov. These hits would be structurally diverse but share the key electronic and steric properties required for biological activity, serving as promising starting points for the development of new analogs.

Table 1: Illustrative Pharmacophore Features for this compound

Feature TypeDescriptionPotential Origin in Molecule
Aromatic Ring (AR)Aromatic centerPhenyl group
Hydrogen Bond Donor (HBD)Site that can donate a proton to a hydrogen bondHydroxyl groups of the propanediol (B1597323) moiety
Hydrogen Bond Acceptor (HBA)Site that can accept a proton in a hydrogen bondOxygen atom of the N-oxide group; oxygen atoms of the hydroxyls
Positive Ionizable (PI)A group that is likely to be positively charged at physiological pHPiperazine (B1678402) nitrogen

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

When the three-dimensional structure of a biological target is known, structure-based drug design techniques like molecular docking and molecular dynamics (MD) simulations can provide profound insights into ligand-protein interactions researchgate.net. Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target molecule mdpi.com. For this compound, this process would involve computationally placing the molecule into the active site of its proposed biological target. The docking algorithm would then calculate a "docking score," which estimates the binding free energy, and reveal key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues nih.gov.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-target complex over time mdpi.commdpi.com. An MD simulation models the movements of every atom in the system, providing a dynamic view of the binding interactions researchgate.net. This can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes in the protein or ligand upon binding nih.gov. The root-mean-square deviation (RMSD) is often measured during the simulation to assess the stability of the complex; a lower, stable RMSD value indicates a stable binding mode mdpi.comnih.gov. These simulations are essential for validating docking results and gaining a deeper understanding of the molecular basis of the drug's action researchgate.net.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target

ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR 85, SER 120, PHE 250, ASP 118
Hydrogen BondsSER 120 (with N-oxide oxygen), ASP 118 (with hydroxyl group)
Hydrophobic InteractionsTYR 85, PHE 250 (with phenyl ring)

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govmdpi.com. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties) to its activity researchgate.net.

To develop a QSAR model for N-oxide containing compounds like this compound, a dataset of structurally similar N-oxides with experimentally measured biological activities would be required. For each compound in this dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: Dipole moment, partial charges.

Hydrophobic properties: LogP (partition coefficient).

Steric/Topological properties: Molecular weight, polar surface area (PSA), molecular shape indices nih.gov.

Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that best correlates the descriptors with the observed activity nih.govresearchgate.net. A robust QSAR model can then be used to predict the activity of new, unsynthesized N-oxide analogs, allowing researchers to prioritize the synthesis of the most promising candidates and avoid those predicted to be inactive nih.gov. This approach accelerates the drug discovery process by providing a rational basis for designing more potent compounds nih.govmdpi.com.

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorProperty Represented
ElectronicDipole MomentPolarity and charge distribution
HydrophobicLogPLipophilicity/hydrophobicity
TopologicalPolar Surface Area (PSA)Surface area associated with polar atoms; relates to membrane permeability
ConstitutionalMolecular WeightSize of the molecule
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

Preclinical Efficacy Studies and Pharmacological Profiling of S Dropropizine N Oxide Non Human Models

Investigation of Antitussive Activity in Animal Models (e.g., Guinea Pig, Cat)

There is no available data from preclinical studies investigating the antitussive activity of (S)-(-)-Dropropizine N-Oxide in established animal models of cough, such as those utilizing guinea pigs or cats. Standard methodologies to induce cough in these models, including citric acid or mechanical stimulation, have been extensively used to characterize the effects of Levodropropizine (B346804), but similar evaluations for its N-oxide metabolite have not been published.

Evaluation in Other Relevant Disease Models

There is no evidence to suggest that this compound has been evaluated in other relevant disease models beyond the scope of antitussive activity. Mechanistic data that might support its investigation in other therapeutic areas are also absent from the current body of scientific literature.

Assessment of Stereoselective Pharmacological Profiles in Animal Models

While the stereoselective pharmacology of Levodropropizine versus its dextrorotatory enantiomer is a key aspect of its development and clinical use, there are no published studies assessing the stereoselective pharmacological profile of this compound in animal models. Research into how the N-oxidation affects the stereospecific interactions and pharmacological activity of the parent molecule has not been reported.

Future Research Directions and Translational Perspectives for S Dropropizine N Oxide

Exploration of Hybrid Molecules Incorporating (S)-(-)-Dropropizine N-Oxide Scaffold

The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy in drug discovery to address complex diseases, overcome drug resistance, and improve therapeutic profiles. The this compound structure, featuring a phenylpiperazine core, offers a versatile scaffold for creating novel hybrid compounds.

Future research could focus on conjugating the this compound moiety with other active pharmacological agents. For instance, combining it with an anti-inflammatory agent could yield a dual-action therapeutic for cough associated with respiratory inflammation, such as in chronic bronchitis or asthma. The N-oxide group itself can modulate physicochemical properties like solubility and membrane permeability, potentially offering advantages in drug design. acs.orgnih.gov

Potential strategies for the development of hybrid molecules could include:

Antitussive-Bronchodilator Hybrids: Linking the scaffold to a known bronchodilator pharmacophore could provide a synergistic effect for patients with cough and bronchoconstriction.

Antitussive-Mucolytic Hybrids: Conjugation with a mucolytic agent could create a single molecule capable of both suppressing the cough reflex and reducing mucus viscosity.

Antitussive-Antimicrobial Hybrids: For coughs associated with respiratory infections, a hybrid molecule with antimicrobial properties could offer a more comprehensive treatment.

Table 1: Potential Hybrid Molecule Strategies for this compound
Hybrid ConceptTarget ConditionPotential Advantage
Antitussive-BronchodilatorAsthmatic CoughDual mechanism of action in a single molecule, potentially improving patient compliance.
Antitussive-MucolyticProductive CoughCombines cough suppression with improved mucus clearance.
Antitussive-Anti-inflammatoryCough from Chronic BronchitisAddresses both the symptom (cough) and the underlying inflammation.

Application of Advanced Imaging Techniques for In Vivo Distribution in Research Models

Understanding the biodistribution and target engagement of a compound is critical in drug development. Advanced in vivo imaging techniques offer non-invasive, real-time visualization and quantification of these processes in preclinical research models. revvity.comazolifesciences.com Applying these techniques to this compound could provide invaluable insights into its pharmacokinetics.

By labeling this compound with a suitable isotope, its journey through the body can be tracked.

Positron Emission Tomography (PET): Radiolabeling with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18) would allow for highly sensitive, quantitative assessment of the compound's distribution. azolifesciences.com This could confirm its concentration in the lungs and bronchial tissues, the primary sites of action for its parent drug, Dropropizine (B1670954). patsnap.com

Single-Photon Emission Computed Tomography (SPECT): SPECT imaging, using gamma-emitting isotopes, is another viable technique to study the in vivo behavior of the N-oxide metabolite. nih.gov

These imaging studies could help answer key research questions, such as its ability to cross the blood-brain barrier and its accumulation in organs of metabolism and excretion. azolifesciences.com Such data is crucial for building a comprehensive profile of the molecule and guiding further development.

Table 2: Comparison of Imaging Modalities for Biodistribution Studies
Imaging TechniquePrinciplePotential Application for this compoundKey Advantage
Positron Emission Tomography (PET)Detects pairs of gamma rays emitted by a positron-emitting radionuclide.Quantitative tracking of tissue concentration, receptor occupancy, and blood-brain barrier penetration. azolifesciences.comHigh sensitivity and quantification capabilities. nih.gov
Single-Photon Emission Computed Tomography (SPECT)Uses a gamma camera to acquire multiple 2D images from different angles, which are then reconstructed into a 3D dataset. nih.govWhole-body biodistribution and pharmacokinetic studies over time.Wider availability of radiotracers and lower operational cost compared to PET.
Magnetic Resonance Imaging (MRI)Uses magnetic fields and radio waves to create detailed images of organs and tissues. mdpi.comWhile not tracking the drug directly, it can assess physiological changes in target tissues (e.g., lungs) in response to the compound. mdpi.comExcellent soft-tissue contrast without using ionizing radiation. mdpi.com

Development of In Silico Predictive Models for N-Oxide Metabolism and Activity

Computational, or in silico, modeling has become an indispensable tool in modern pharmacology. Developing predictive models for this compound could significantly accelerate research by forecasting its metabolic fate and potential biological activity. N-oxides are formed by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes, and their metabolism can be complex, sometimes involving reduction back to the parent amine. nih.govhyphadiscovery.com

Future research should focus on creating:

Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A PBPK model for this compound could predict its concentration in various tissues over time and explore the impact of its retro-conversion to Levodropropizine (B346804). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can predict the biological activity of a molecule based on its chemical structure. By building a QSAR model, researchers could screen virtual modifications of the N-oxide scaffold to identify derivatives with potentially enhanced antitussive activity or novel pharmacological properties.

Metabolic Stability Models: In silico tools can predict which enzymes are responsible for the metabolism of the N-oxide and the likelihood of its reduction back to the parent compound in different biological environments, such as the liver or by intestinal microflora. nih.gov

These computational approaches can help prioritize experimental studies, reduce reliance on animal testing, and provide a deeper, mechanistic understanding of the compound's behavior.

Role of this compound in Elucidating Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. The parent drug, Dropropizine, is known to act peripherally on sensory nerve endings in the respiratory tract to reduce the cough reflex. patsnap.com Studying the N-oxide metabolite could provide a more nuanced understanding of this mechanism.

Research in this area could explore:

Receptor Interaction: Investigating whether this compound interacts with the same peripheral receptors as Levodropropizine, and with what affinity. The polar N-oxide group could alter binding characteristics, providing insight into the structure-activity relationship at the receptor level. acs.orgnih.gov

Modulation of Ion Channels: The cough reflex is mediated by sensory nerves whose activity is controlled by various ion channels. Studies could examine if the N-oxide derivative has a distinct modulatory effect on these channels compared to the parent drug.

Role of N-Oxides in Redox Signaling: Nitric oxide (NO) is a key signaling molecule in numerous biological systems. mdpi.com While structurally different, amine N-oxides can participate in redox reactions within the body. Investigating whether this compound has any impact on cellular redox balance or NO-related signaling pathways could uncover entirely new biological functions.

By using this compound as a research tool, scientists may gain deeper insights into the complex neurobiology of the cough reflex and the broader role of N-oxide metabolites in pharmacology.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound NameChemical ClassRole in Article
This compoundPhenylpiperazine N-OxidePrimary subject of the article.
DropropizinePhenylpiperazineParent drug of the N-oxide; racemic mixture. informahealthcare.com
LevodropropizinePhenylpiperazine(S)-enantiomer of Dropropizine; direct precursor to the N-oxide. informahealthcare.com
Nitric OxideDiatomic RadicalMentioned in the context of biological signaling. mdpi.com
Carbon-11IsotopeExample of a positron-emitting isotope for PET imaging.
Fluorine-18IsotopeExample of a positron-emitting isotope for PET imaging. azolifesciences.com

Q & A

Q. How can researchers optimize synthetic routes to minimize N-oxide byproducts?

  • Methodological Answer : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. Adjust oxidant stoichiometry (e.g., H₂O₂ or mCPBA) and temperature to favor stereoselectivity. Computational tools (e.g., DFT) predict transition states and guide catalyst selection .

Q. Tables for Reference

Parameter Method Acceptance Criteria Evidence
PurityHPLC-UV≥98% (area normalization)
Enantiomeric ExcessChiral HPLC≥99% (S)-enantiomer
Stability (25°C)Accelerated Testing≤5% degradation over 6 months
MutagenicityAmes TestNegative in TA98/TA100 strains

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Reactant of Route 2
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